jezonocinol B

Description

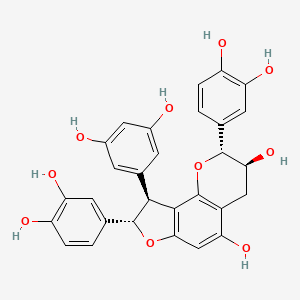

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H24O10 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(2R,3S,8S,9S)-2,8-bis(3,4-dihydroxyphenyl)-9-(3,5-dihydroxyphenyl)-3,4,8,9-tetrahydro-2H-furo[2,3-h]chromene-3,5-diol |

InChI |

InChI=1S/C29H24O10/c30-15-5-14(6-16(31)9-15)25-26-24(38-28(25)13-2-4-19(33)22(36)8-13)11-20(34)17-10-23(37)27(39-29(17)26)12-1-3-18(32)21(35)7-12/h1-9,11,23,25,27-28,30-37H,10H2/t23-,25-,27+,28+/m0/s1 |

InChI Key |

BCIBEYSHPVFKBY-FRRISVFZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]([C@H](O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(C(O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Synonyms |

jezonocinol B |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Jezonocinol B

Proposed Biosynthetic Routes to Jezonocinol B

The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of phenolic compounds, including flavonoids and stilbenoids. frontiersin.orgresearchgate.netnih.gov The journey from simple metabolic precursors to the complex dimeric structure of this compound involves a series of enzymatic transformations and key intermediate molecules.

Hypothesized Enzymatic Transformations and Key Intermediates

The formation of resveratrol (B1683913) oligomers, a class to which this compound belongs, is generally understood to occur through the oxidative coupling of monomeric stilbene (B7821643) units. nih.govsioc-journal.cn This process is catalyzed by specific enzymes that generate reactive phenoxyl radicals from the monomeric precursors. acs.org In the case of this compound, it is proposed that monomeric stilbenoid units, derived from the core phenylpropanoid pathway, undergo dimerization.

The key enzymatic players in such dimerization reactions in plants are often peroxidases (such as horseradish peroxidase) and laccases. nih.govresearchgate.netrsc.org These enzymes are capable of catalyzing the formation of carbon-carbon and carbon-oxygen bonds necessary to link the monomeric units. nih.gov Another class of enzymes, cytochrome P450 monooxygenases, has also been implicated in the dimerization of plant polyphenols, including flavonoids and stilbenes, suggesting a potential role in the biosynthesis of complex stilbenoids like this compound. beilstein-journals.org

The dimerization process can result in various linkage patterns between the monomer units. For resveratrol-derived oligomers, common coupling modes include 8-10', 8-8', and 3-8' linkages. acs.org The specific regiochemistry of the linkage in this compound would be determined by the precise nature of the enzyme(s) involved and the stereochemical control they exert during the coupling reaction. Following the initial dimerization, further enzymatic modifications such as hydroxylations, methylations, or glycosylations, common in flavonoid and stilbenoid biosynthesis, could occur to yield the final structure of this compound. nih.gov

Identification of Putative Precursor Molecules

The fundamental building blocks for the biosynthesis of this compound are derived from primary metabolism. The phenylpropanoid pathway commences with the amino acid L-phenylalanine. frontiersin.org Through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted into p-coumaroyl-CoA. nih.gov

This activated precursor, p-coumaroyl-CoA, then enters the specific branch of stilbenoid biosynthesis. The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C6-C2-C6 stilbene scaffold, with resveratrol being a primary product. researchgate.net Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA.

Therefore, the putative precursor molecules for the monomeric units of this compound are resveratrol or a closely related hydroxylated and/or glycosylated derivative. Studies on stilbene biosynthesis in Picea species have confirmed the presence and activity of stilbene synthase, which produces resveratrol. beilstein-journals.org This resveratrol monomer would then be available for the subsequent enzymatic dimerization and modification reactions that ultimately lead to the formation of this compound.

Investigations into Genetic and Enzymatic Determinants of this compound Biosynthesis

Unraveling the complete biosynthetic pathway of this compound requires the identification and characterization of the genes and enzymes responsible for each step. While specific research on this compound is limited, general approaches in plant genomics and enzymology provide a framework for future investigations.

Genomic Approaches for Identifying Biosynthetic Gene Clusters

In many plants and fungi, the genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). unimore.it The identification of such clusters is a powerful tool for discovering the complete set of genes involved in the production of a natural product.

Genomic sequencing of Picea jezoensis and comparative genomics with other Picea species for which genomic data is available, such as Picea abies (Norway spruce), could reveal putative BGCs for stilbenoid biosynthesis. mdpi.comresearchgate.net By searching for clusters containing a stilbene synthase gene alongside genes encoding enzymes typically involved in modifying and dimerizing stilbenoids (e.g., cytochrome P450s, laccases, peroxidases, and glycosyltransferases), researchers can pinpoint candidate regions for the this compound pathway. Transcriptomic analysis, comparing gene expression in tissues where this compound is abundant (like the bark) with tissues where it is not, can further help to identify the relevant genes within these clusters.

Functional Characterization of Enzymes Involved in this compound Formation

Once candidate genes are identified through genomic approaches, the next critical step is to determine the function of the enzymes they encode. This is typically achieved through heterologous expression of the candidate genes in a host organism, such as E. coli or yeast, that does not naturally produce the compound of interest.

The expressed enzyme can then be purified and its activity tested in vitro with the proposed precursor molecules. For this compound, this would involve incubating the candidate enzymes (e.g., a putative laccase or cytochrome P450 from Picea jezoensis) with resveratrol or a related monomer and analyzing the reaction products using techniques like HPLC and mass spectrometry to see if this compound or a related dimer is formed. This functional characterization is essential to confirm the role of each enzyme in the biosynthetic pathway and to understand the specific chemical transformations they catalyze.

Synthetic Strategies and Methodologies for Jezonocinol B and Its Analogs

Natural Extraction and Isolation Methodologies for Jezonocinol B

The primary route to obtaining this compound is through its extraction and isolation from natural sources. smolecule.com

This compound is isolated from the bark of the Jezo spruce, Picea jezoensis var. jezoensis. acs.orgvulcanchem.com The extraction process is a critical first step, optimized to efficiently liberate the compound from the plant matrix.

Research has shown that a methanol (B129727) (MeOH) extract of the air-dried stem bark serves as the starting point for isolation. acs.orgnih.gov This initial extraction is often part of a bioassay-guided fractionation approach, where extracts are systematically separated and tested for biological activity to pinpoint the active constituents. acs.orgfigshare.com This ensures that the subsequent, more intensive purification efforts are focused on the fractions containing the compound of interest. The use of solvents like methanol or ethanol (B145695) is favored for maintaining the natural integrity of the compound during extraction. smolecule.com

Following the initial crude extraction, a multi-step purification process is required to isolate this compound in a pure form. This process relies on a combination of advanced chromatographic techniques that separate compounds based on their physical and chemical properties.

The crude methanol extract is typically subjected to a series of fractionation steps, which may include:

Medium-Pressure Liquid Chromatography (MPLC): Used for the initial separation of the complex extract into simpler fractions. acs.org

Gel Permeation Chromatography: Techniques like Sephadex LH-20 chromatography are employed to separate compounds based on their size. acs.orgresearchgate.net

Preparative Thin-Layer Chromatography (TLC): A final polishing step to yield the pure compound. acs.org

Once isolated, the structure of this compound is elucidated and confirmed using a suite of spectroscopic methods. acs.org These analytical techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional shape. This compound was identified as a brown, amorphous powder with the molecular formula C₂₉H₂₄O₁₀, as determined by high-resolution mass spectrometry (HRSIMS). acs.org

| Spectroscopic Technique | Observation for this compound | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₂₄O₁₀ | acs.org |

| UV (λmax) | 234, 283 nm | acs.org |

| IR (νmax) | 3400, 1622, 1522, 1457 cm⁻¹ | acs.org |

| NMR (¹H and ¹³C) | Used to determine atomic connectivity and relative stereochemistry. | acs.orgvulcanchem.com |

| CD and NOESY | Used to determine the absolute configuration (R, S, S, S). | acs.org |

Optimization of Extraction Techniques from Biological Sources

Chemical Synthesis Approaches to this compound

Chemical synthesis provides an alternative route to natural products, offering the potential for larger-scale production and the creation of novel analogs. smolecule.com

The total synthesis of a complex natural product like this compound, with its multiple stereocenters and dense functionality, represents a significant challenge in organic chemistry. wikipedia.org As of now, a specific, completed total synthesis of this compound has not been widely reported in scientific literature.

However, the field of organic synthesis has developed powerful strategies for constructing such molecules. nih.govorganic-chemistry.org A hypothetical synthesis of this compound would likely employ modern synthetic methods, which could include:

Convergent Synthesis: This approach involves synthesizing complex fragments of the molecule separately before joining them together near the end of the synthesis, which is often more efficient for complex targets. nih.gov

Cascade Reactions: These reactions allow for the formation of multiple chemical bonds in a single step, rapidly building the core structure of the molecule. nih.gov

Stereoselective Reactions: Advanced methods, such as asymmetric aldol (B89426) reactions, would be crucial for controlling the precise three-dimensional arrangement of atoms (stereochemistry) at the molecule's chiral centers. williams.edu

A primary motivation for synthesizing complex molecules is to create structural analogs for Structure-Activity Relationship (SAR) studies. collaborativedrug.comresearchgate.net SAR is the principle that the biological activity of a compound is directly related to its molecular structure. researchgate.net By systematically modifying a molecule's structure and observing the effect on its biological activity, researchers can identify the key structural features required for its function, known as the pharmacophore. nih.gov

For this compound, synthetic routes to analogs would involve targeted modifications, such as altering the functional groups on the aromatic rings or changing the stereochemistry at specific positions. nih.govnih.gov Testing these synthetic derivatives would provide valuable insights into the structural requirements for its potent anti-tumor-initiating activity, potentially leading to the design of new compounds with improved efficacy or more favorable properties. nih.govnih.gov

Total Synthesis Strategies and Methodological Advancements

Biotechnological Production of this compound

Biotechnological production is emerging as a sustainable and scalable alternative to traditional chemical synthesis and natural extraction for many complex compounds. nih.govnih.gov This field uses biological systems, such as genetically engineered microorganisms (e.g., bacteria or yeast) or isolated enzymes, to produce target molecules. smolecule.com

This approach could offer several advantages for producing this compound, including the use of renewable feedstocks and milder reaction conditions. nih.gov While biotechnological methods leveraging genetically modified organisms to optimize yield and purity are being developed for various natural products, specific, well-established protocols for the microbial fermentation or enzymatic synthesis of this compound are not yet prominent in the available scientific literature. smolecule.com This remains a promising area for future research and development.

Microbial Fermentation and Engineered Biosynthesis Systems

The production of complex plant-derived natural products like this compound in microorganisms is achieved through the principles of metabolic engineering and synthetic biology. nih.gov This involves creating an artificial biosynthetic pathway within a microbial host that is more amenable to industrial-scale fermentation than the natural plant source. researchgate.netnih.gov

Engineered Biosynthesis Hosts: The most common microbial hosts for producing stilbenoids and flavonoids are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.gov These organisms are favored due to their rapid growth, well-understood genetics, and the extensive toolkit available for their genetic manipulation. nih.govfrontiersin.org More recently, Corynebacterium glutamicum has also emerged as a promising host for producing these compounds. nih.govresearchgate.net The native biosynthesis of stilbenoids is not present in these microbes, necessitating the introduction of heterologous genes from plants to build the pathway. nih.govresearchgate.net

Reconstructing the Biosynthetic Pathway: The synthesis of a flavanostilbene like this compound begins with the production of its core stilbene (B7821643) and flavonoid precursors. The foundational stilbenoid, resveratrol (B1683913), is synthesized from the amino acid precursors L-tyrosine or L-phenylalanine. mdpi.com A typical engineered pathway involves several key enzymes sourced from various plants and microorganisms:

Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL): This enzyme converts L-phenylalanine or L-tyrosine to cinnamic acid or p-coumaric acid, respectively. mdpi.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. d-nb.infonih.gov

Stilbene Synthase (STS): This is the key enzyme that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (a precursor from the host's central metabolism) to form the C6-C2-C6 backbone of resveratrol. mdpi.comd-nb.info

To produce a complex derivative like this compound, further enzymatic steps would be required after the formation of a stilbene or flavonoid intermediate. These could include hydroxylases (often cytochrome P450 enzymes), methyltransferases, and enzymes for cyclization, which would be introduced into the host to perform the final modifications. d-nb.infonih.gov

Fermentation of Endophytic Fungi: An alternative, though less explored, strategy is the direct fermentation of endophytic fungi isolated from the source plant, Picea jezoensis. Endophytic fungi live symbiotically within plant tissues and are known to produce a rich array of secondary metabolites, sometimes including those originally attributed to the host plant. nih.govmdpi.com Screening and fermentation of endophytes from Picea species could potentially yield this compound or its immediate precursors without the need for extensive genetic engineering. researchgate.netresearchgate.net This approach relies on finding the correct fungal strain and optimizing its fermentation conditions (media composition, pH, temperature, aeration) to maximize the production of the target compound. nih.gov

Strategies for Optimizing Production Yield and Purity via Biotechnological Means

Achieving economically viable production titers of complex molecules like this compound requires extensive optimization of the engineered microbial host and the fermentation process. The primary goals are to increase the metabolic flux towards the product and to ensure the efficient conversion of precursors.

Enhancing Precursor Supply: A critical bottleneck in the production of stilbenoids and flavonoids is the limited intracellular supply of the key precursors: malonyl-CoA and the aromatic amino acids (L-tyrosine/L-phenylalanine). nih.gov Several strategies are employed to overcome this:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the host's native shikimate pathway (for aromatic amino acids) and fatty acid synthesis pathway (for malonyl-CoA) can significantly boost precursor pools. nih.govnih.gov

Blocking Competing Pathways: Deleting genes that code for enzymes that divert precursors into competing metabolic pathways can redirect the carbon flux towards the desired product. This "pull-push-block" strategy is a common and effective approach. frontiersin.orgnih.gov

Inhibition of Competing Enzymes: In some cases, chemical inhibitors can be used. For example, the addition of cerulenin (B1668410), an inhibitor of fatty acid synthesis, was shown to increase the availability of malonyl-CoA and significantly improve naringenin (B18129) (a flavonoid precursor) production in E. coli. nih.gov

Advanced Fermentation and Production Strategies:

Fed-Batch Fermentation: To reach high cell densities and product titers, fed-batch fermentation is commonly used. This involves the controlled feeding of nutrients (like glucose) over time, which prevents the accumulation of inhibitory byproducts and supports prolonged production. Using this method, researchers have achieved resveratrol titers as high as 800 mg/L in engineered S. cerevisiae. frontiersin.orgnih.gov

Two-Culture Systems: For highly complex molecules, a "division of labor" strategy can be implemented. This involves using two different engineered microbial populations in a co-culture. The first culture is optimized to produce a central intermediate (e.g., resveratrol), which is then secreted into the medium. The second culture takes up this intermediate and uses another set of engineered enzymes to perform the final conversion steps to produce the desired complex derivative. d-nb.info This strategy was successfully used to synthesize five different resveratrol derivatives. d-nb.info

The table below summarizes reported yields for resveratrol and its derivatives using various engineered microbial systems, illustrating the effectiveness of these biotechnological strategies.

| Compound | Host Organism | Production Strategy | Titer/Yield |

| Resveratrol | Saccharomyces cerevisiae | Fed-batch fermentation, pathway optimization | 800 mg/L |

| Resveratrol | Escherichia coli | Two-culture system, fed from glucose | 89.8 mg/L |

| Naringenin | Escherichia coli | Pathway optimization, cerulenin addition | 84 mg/L |

| Pterostilbene | Escherichia coli | Two-culture system, conversion from resveratrol | 88.2% Conversion |

| Isorhapontigenin | Escherichia coli | Two-culture system, conversion from resveratrol | 77.2% Conversion |

This table presents data on related stilbenoid and flavonoid compounds to illustrate the production levels achievable with current biotechnological methods.

Mechanistic Elucidation of Jezonocinol B S Biological Activities

Molecular Mechanisms of Antimicrobial Action of Jezonocinol B

The antimicrobial effects of this compound, like other flavonoids, are believed to stem from a multi-targeted approach, involving direct interactions with microbial structures and interference with essential metabolic functions. researchgate.net

The primary antimicrobial action of many flavonoids involves the disruption of the microbial cell membrane. dovepress.com The lipophilic nature of these compounds allows them to interact with the phospholipid bilayer of the bacterial membrane. plos.org This interaction can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. researchgate.netplos.org

Furthermore, flavonoids can inhibit the function of crucial membrane-associated enzymes. One such target is Sortase A (SrtA), an enzyme in Gram-positive bacteria responsible for anchoring surface proteins to the peptidoglycan cell wall. mdpi.com Inhibition of SrtA disrupts the display of virulence factors on the bacterial surface, attenuating pathogenicity. While direct evidence for this compound is pending, this represents a plausible mechanism given its flavonoid structure.

Some antimicrobial peptides and compounds achieve their effect by forming pores or channels in the cell membrane, a mechanism described by models like the "barrel-stave" or "carpet" model, which leads to membrane depolarization and disintegration. mdpi.comfrontiersin.org It is conceivable that this compound could employ similar membrane-disrupting strategies.

Beyond direct structural damage, this compound likely exerts its antimicrobial effects by interfering with critical microbial metabolic pathways. Flavonoids have been shown to inhibit bacterial nucleic acid synthesis, a fundamental process for replication and survival. researchgate.net They can also disrupt energy metabolism by inhibiting enzymes involved in ATP synthesis, depriving the microbial cell of the energy required for various cellular functions. researchgate.netpensoft.net

The formation of biofilms, which are structured communities of microbial cells encased in a self-produced matrix, is a key factor in chronic infections and antibiotic resistance. Flavonoids can inhibit the initial attachment of bacteria to surfaces and disrupt the formation of mature biofilms, thereby attenuating microbial pathogenicity. researchgate.net While specific studies on this compound are needed, these established mechanisms for flavonoids provide a strong basis for its observed antimicrobial activity.

Interactions with Microbial Cellular Components and Structures

Mechanisms of Antioxidant Activity of this compound

The antioxidant properties of this compound are a key aspect of its biological profile, primarily attributed to its ability to neutralize free radicals and modulate cellular defense systems against oxidative stress.

This compound has demonstrated significant radical-scavenging activity. mdpi.comresearchgate.net This was established through bioassay-guided fractionation of extracts from Picea jezoensis bark, which showed potent activity against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. researchgate.netnih.gov The mechanism of DPPH scavenging involves the antioxidant donating a hydrogen atom or an electron to the DPPH radical, converting it to a stable, non-radical molecule (DPPH-H). mdpi.comsemanticscholar.org This process results in a color change from deep violet to yellow, which can be measured spectrophotometrically to quantify antioxidant activity. nih.gov

The chemical basis for this activity in flavonoids like this compound lies in their molecular structure, particularly the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings. ulisboa.pt Two primary mechanisms are proposed for radical scavenging by phenolic compounds:

Hydrogen Atom Transfer (HAT): The flavonoid antioxidant donates a hydrogen atom from one of its hydroxyl groups to the free radical, effectively neutralizing it. ulisboa.pt

Single-Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first transfers an electron to the free radical, forming a flavonoid radical cation and a radical anion. The flavonoid radical cation then releases a proton to stabilize itself. mdpi.com

The efficacy of these processes is enhanced by the ability of the flavonoid's structure to delocalize the unpaired electron of the resulting phenoxyl radical, which increases its stability and prevents it from becoming a pro-oxidant. ulisboa.pt

In addition to direct radical scavenging, this compound may exert its antioxidant effects by modulating endogenous cellular defense pathways. A central regulator of the cellular response to oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. aginganddisease.orgmdpi.com Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. mdpi.com However, in the presence of oxidative stress or Nrf2 activators (like many flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. mdpi.com

Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. frontiersin.orgnih.gov This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis. mdpi.comfrontiersin.org By upregulating these cytoprotective proteins, compounds like this compound can enhance the cell's intrinsic ability to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby mitigating oxidative damage. nih.govnih.gov Furthermore, there is significant cross-talk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can suppress NF-κB-driven inflammation, linking the antioxidant and anti-inflammatory activities. aginganddisease.orgfrontiersin.org

Radical Scavenging Processes and Redox Modulation

Mechanisms of Anti-inflammatory Effects of this compound

Preliminary research indicates that this compound possesses anti-inflammatory properties, a common trait among flavonoids. nih.gov The primary mechanism for this activity is likely the modulation of key signaling pathways that regulate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgnih.gov

NF-κB is a transcription factor that plays a pivotal role in inflammation by controlling the expression of numerous pro-inflammatory genes. pensoft.netwikipedia.org In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. wikipedia.orgnih.gov Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. mdpi.com This phosphorylation marks IκBα for degradation, freeing NF-κB to move into the nucleus. nih.govmdpi.com Once in the nucleus, NF-κB binds to DNA and promotes the transcription of genes for pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). pensoft.netnih.gov

Flavonoids, as a class, have been shown to exert their anti-inflammatory effects by inhibiting this cascade. nih.govnih.gov They can suppress the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. nih.gov By inhibiting the NF-κB pathway, compounds like this compound can effectively downregulate the production of iNOS, COX-2, TNF-α, and IL-6, thus reducing the inflammatory response. nih.govmedchemexpress.comresearchgate.net The inhibition of COX-2 is particularly significant as this enzyme is responsible for producing prostaglandins, which are key mediators of pain and inflammation. wikipedia.org

Compound Reference Table

Modulation of Pro-inflammatory Mediators and Signaling Cascades

Inflammation is a complex biological response involving a variety of mediators and signaling pathways. j-stroke.orgtermedia.pl Pro-inflammatory cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) are key players in initiating and amplifying the inflammatory cascade. j-stroke.orgamegroups.org These cytokines are often regulated by transcription factors like nuclear factor-kappa B (NF-κB). j-stroke.orgfrontiersin.org The activation of NF-κB leads to the transcription of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules. j-stroke.orgnih.gov

While direct studies on this compound's modulation of specific pro-inflammatory mediators and signaling cascades are not extensively detailed in the provided results, its anti-inflammatory potential is suggested by its classification as a phenolic compound. tandfonline.comresearchgate.net Phenolic compounds, in general, are known to exert anti-inflammatory effects by targeting pathways like NF-κB and inhibiting the production of pro-inflammatory enzymes and cytokines. frontiersin.orgmdpi.com

Identification of Cellular Targets in Inflammatory Responses

The cellular targets in inflammatory responses are diverse, including immune cells like macrophages, lymphocytes, and neutrophils, as well as endothelial cells. frontiersin.orgcedars-sinai.org Macrophages, when activated, release a plethora of pro-inflammatory cytokines. frontiersin.org B cells also play a role in inflammation through the production of antibodies and cytokines. stanford.edujci.org The activation of these cells is often mediated by specific receptors and signaling pathways. cedars-sinai.orgnih.gov

Research indicates that B cells are crucial in orchestrating pathogenic immune responses and represent a promising therapeutic target in autoimmune diseases. stanford.edu The activation of B cells is a regulated process involving both stimulatory and inhibitory checkpoints. stanford.edu While the direct interaction of this compound with these specific cellular targets is not explicitly outlined, its demonstrated biological activities suggest a potential influence on these inflammatory cells.

Mechanisms of Antitumor Activity of this compound

Inhibition of Cell Proliferation and Anti-tumor-initiating Activity

This compound has demonstrated significant antitumor activities both in vivo and in vitro. tandfonline.comresearchgate.net A key aspect of its antitumor effect is its potent anti-tumor-initiating activity. nih.gov Tumor initiation is the first stage in carcinogenesis, where a normal cell undergoes irreversible genetic damage. nih.gov this compound was found to be a potent inhibitor of the activation of a nitric oxide (NO) donor, which is used as a primary screening test for anti-tumor initiators. nih.gov

Furthermore, in a two-stage mouse skin carcinogenesis test, this compound showed remarkable anti-tumor-initiating activity. nih.gov This suggests that this compound can interfere with the early stages of cancer development. The antiproliferative activity of some anticancer agents involves the inhibition of colony formation and can be cytostatic, with higher concentrations leading to apoptosis. nih.gov

Interactions with Specific Biological Targets Implicated in Carcinogenesis

Carcinogenesis is a multistep process involving various molecular targets. nih.govnih.gov These can include enzymes, transcription factors, and signaling proteins that regulate cell growth, differentiation, and survival. nih.gov this compound's most potent inhibitory effect was observed on the activation of (+/-)-(E)-methyl-2-[(E)-hydroxy-imino]-5-nitro-6-methoxy-3-hexemide (NOR 1), a nitric oxide donor. nih.gov This suggests that a target in the nitric oxide signaling pathway could be a key interaction point for this compound's anti-tumor-initiating effects.

The process of carcinogenesis involves key characteristics such as the ability to be electrophilic or be metabolically activated to electrophiles. nih.gov The interaction of compounds with tumor-initiating cells (TICs) is also a critical aspect of anticancer therapy. nih.govplos.org While the specific molecular targets of this compound in carcinogenesis are not fully elucidated, its potent activity points towards significant interactions with pathways critical for tumor initiation. nih.gov

Enzyme Inhibition Profiles and Kinetics of this compound

Inhibitory Effects on Glycosidases (e.g., α-amylase, α-glucosidase)

This compound has been noted for its potential as an enzyme inhibitor, particularly against glycosidases like α-amylase and α-glucosidase. tandfonline.comresearchgate.net These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. sci-hub.semdpi.com

Studies on phenolic compounds have shown significant inhibitory effects on both α-amylase and α-glucosidase. researchgate.netmdpi.com The inhibitory activity of flavonoids, a class of phenolic compounds, against these enzymes is influenced by their chemical structure. nih.gov For instance, the 2,3-double bond and specific hydroxyl group substitutions on the flavonoid skeleton can enhance or reduce inhibitory potency. nih.gov

Kinetic studies of enzyme inhibition help to understand the mechanism of action, which can be competitive, non-competitive, uncompetitive, or mixed. labce.comsci-hub.se A non-competitive inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its maximal velocity (Vmax) without changing the Michaelis constant (Km). sci-hub.selabce.com In contrast, a competitive inhibitor competes with the substrate for the active site, increasing the apparent Km but not affecting Vmax. sci-hub.selibretexts.org The type of inhibition can be determined using Lineweaver-Burk plots. sci-hub.sesci-hub.se While the specific kinetics of this compound have not been detailed, related phenolic extracts have been shown to exhibit mixed-type inhibition of α-amylase and α-glucosidase. mdpi.com

Impact on Other Relevant Enzymatic Systems

This compound, a flavonostilbene isolated from the bark of Picea jezoensis, has been evaluated for its influence on various enzymatic pathways, which is crucial for understanding its broader biological effects. Research has primarily focused on its role as an anti-tumor initiator by examining its effects on specific enzyme activation processes.

Detailed investigations have revealed that this compound is a potent inhibitor of the activation of (+/-)-(E)-methyl-2-[(E)-hydroxy-imino]-5-nitro-6-methoxy-3-hexemide (NOR 1). nih.gov NOR 1 is a nitric oxide (NO) donor, and its activation is a key step in processes initiated by carcinogens like peroxynitrite. In a screening for anti-tumor initiators, this compound emerged as the most powerful inhibitor of NOR 1 activation among several phenolic compounds tested, highlighting a significant and specific enzymatic interaction. nih.gov This inhibitory action is central to its observed anti-tumor-initiating activity. nih.gov

While direct studies on this compound's effects on other enzymes are limited, the broader class of phenolic compounds and flavonoids, to which it belongs, is known to interact with several key enzymatic systems. For instance, extracts rich in phenolic compounds have demonstrated significant inhibitory effects against digestive enzymes such as lipase (B570770), α-amylase, and α-glucosidase. researchgate.net Furthermore, related flavonoid structures are often studied for their potential to inhibit cholinesterases (AChE and BChE) and protein tyrosine phosphatase 1B (PTP1B), which are therapeutic targets for neurodegenerative diseases and diabetes, respectively. ijcce.ac.irmdpi.com The inhibition of these enzymes is typically described through mechanisms such as competitive, non-competitive, or mixed-noncompetitive inhibition, where the inhibitor molecule interferes with the enzyme's active site or an allosteric site. researchgate.netnih.gov

Table 1: Summary of Investigated Enzymatic Interactions for this compound and Related Compounds

| Enzyme/System | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| NOR 1 Activation | This compound | Potent Inhibition | nih.gov |

| Lipase | Phenolic Compounds | Inhibition | researchgate.net |

| α-Amylase | Phenolic Compounds | Inhibition | researchgate.net |

| α-Glucosidase | Phenolic Compounds | Inhibition | researchgate.net |

| Acetylcholinesterase (AChE) | Flavonoids/Coumarins | Inhibition | ijcce.ac.irmdpi.com |

| Butyrylcholinesterase (BChE) | Flavonoids | Inhibition | ijcce.ac.ir |

| Protein Tyrosine Phosphatase 1B (PTP1B) | General Inhibitors | Therapeutic Target | mdpi.com |

This compound Binding Affinity and Protein Interaction Studies

The biological activity of a compound like this compound is fundamentally linked to its ability to bind to specific protein targets. The strength and nature of these interactions dictate its efficacy and mechanism of action.

The binding affinity of a ligand to its protein target is a measure of the strength of their interaction, commonly quantified by the equilibrium dissociation constant (KD). malvernpanalytical.com A lower KD value signifies a stronger binding affinity. bmglabtech.com This binding is governed by non-covalent intermolecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces between the ligand and the protein's binding site. malvernpanalytical.com

While specific KD values for this compound binding to its targets have not been published, investigations into how it interacts with proteins are considered crucial for identifying its mechanism of action. smolecule.com Molecular docking studies on structurally similar compounds, such as other flavonoids and natural polyphenols, provide insight into the likely binding mechanisms of this compound. These studies consistently show that the stability of the ligand-protein complex is heavily reliant on the formation of multiple hydrogen bonds and various π-stacking interactions (e.g., π-sigma, π-alkyl, and π-π stacking) with amino acid residues in the protein's binding pocket. mdpi.comnih.gov Given the polyphenolic structure of this compound, featuring multiple hydroxyl groups and aromatic rings, it is highly probable that its binding mechanism also involves a combination of these interactions.

Identifying the direct molecular targets of a bioactive compound is essential for validating its mechanism of action. Affinity-based target identification is a powerful strategy for this purpose. rsc.org This approach typically involves using a modified version of the small molecule as a "bait" to capture its binding partners from a cell lysate or tissue extract. iu.edu Methods like affinity chromatography, often coupled with mass spectrometry, allow for the isolation and identification of these target proteins. iu.edueuropeanpharmaceuticalreview.com Other modern, label-free techniques such as the Cellular Thermal Shift Assay (CETSA) can also identify target engagement by observing how ligand binding increases a protein's thermal stability. mdpi.com

Currently, there is no published research that has employed affinity-based methods to identify the direct molecular targets of this compound. The primary known interaction, the inhibition of NOR 1 activation, was identified through functional assays rather than affinity-based screening. nih.gov Therefore, while the potential for this compound to interact with multiple protein targets exists, these targets have yet to be elucidated through direct affinity-based approaches.

Preclinical Investigations and Biological Efficacy of Jezonocinol B

In Vitro Assays of Jezonocinol B Biological Activities

In vitro studies, which are conducted in a controlled environment outside of a living organism, have provided the foundational understanding of this compound's biological effects at a cellular and molecular level.

Evaluation of Antimicrobial Spectrum and Efficacy against Pathogenic Strains

Preliminary research indicates that this compound possesses antimicrobial properties against a variety of pathogenic bacterial strains. smolecule.com This suggests its potential as a lead compound for the development of new antibiotics. smolecule.com The antimicrobial activity is attributed to its unique chemical structure, which can interfere with essential cellular processes in microorganisms. smolecule.com Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action often involves disrupting the bacterial cell membrane integrity, inhibiting protein synthesis, or interfering with metabolic pathways. mdpi.com The presence of hydroxyl groups in similar phenolic compounds is often linked to higher antimicrobial activity. mdpi.com

Assessment of Antioxidant Capacity (e.g., DPPH, ABTS, ORAC, PAP, FRAP, CUPRAC assays)

This compound has demonstrated the ability to scavenge free radicals, indicating its potential in mitigating oxidative stress-related diseases. smolecule.com Its antioxidant capacity has been evaluated using various standard assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays are commonly employed to measure the ability of antioxidants to donate a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.comnih.govresearchgate.net The Oxygen Radical Absorbance Capacity (ORAC) assay measures the hydrogen atom donating ability of an antioxidant. nih.govmdpi.com Additionally, the Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of an antioxidant to reduce ferric iron. nih.gov A significant correlation is often observed between the results of DPPH, ABTS, and FRAP assays, suggesting they measure similar antioxidant properties. nih.gov The antioxidant activity of phenolic compounds like this compound is a key area of interest for their potential inclusion in pharmaceuticals and skincare products. smolecule.com

Table 1: Common In Vitro Antioxidant Capacity Assays

| Assay | Principle |

|---|---|

| DPPH | Measures the ability of an antioxidant to reduce the purple DPPH radical to the yellow α,α-diphenyl-β-picrylhydrazine. nih.gov |

| ABTS | Measures the reduction of the ABTS radical cation by an antioxidant, which can be detected spectrophotometrically. nih.govmdpi.com |

| ORAC | Quantifies the inhibition of peroxyl radical-induced oxidation by monitoring the protection of a fluorescent probe. nih.govmdpi.com |

| FRAP | Based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form at low pH. nih.gov |

| CUPRAC | Utilizes the copper(II)-neocuproine reagent as the chromogenic oxidizing agent. |

| PAP | Phosphomolybdenum assay. |

Modulation of Anti-inflammatory Responses in Cellular Models

Initial research suggests that this compound may modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory conditions. smolecule.com The anti-inflammatory effects of natural compounds are often investigated in cellular models by examining their ability to inhibit the production of pro-inflammatory mediators. Key signaling pathways involved in inflammation include the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. oncotarget.comfrontiersin.org Activation of these pathways leads to the release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). oncotarget.commdpi.com Compounds that can downregulate these pathways or inhibit the production of these cytokines are considered to have anti-inflammatory potential. frontiersin.orgmdpi.com Some natural compounds exert their anti-inflammatory effects by increasing the production of anti-inflammatory cytokines like Interleukin-10 (IL-10). frontiersin.orgmdpi.com

Antitumor and Anti-proliferative Effects in Various Cancer Cell Lines

This compound has shown significant antitumor activities in vitro. tandfonline.com Its anti-proliferative effects have been observed in various cancer cell lines. tandfonline.comsellerslab.org The National Cancer Institute's NCI60, a panel of 60 human cancer cell lines, is a common tool for screening the anticancer activity of compounds. biorxiv.orgnih.gov The effectiveness of an antitumor agent is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. semanticscholar.org Studies on various compounds have shown anti-proliferative activity across a range of cancer cell lines, including those from leukemia, prostate cancer, and lymphomas. semanticscholar.org The mechanism of action for such compounds can involve inducing apoptosis (programmed cell death), inhibiting cell cycle progression, or targeting specific molecular pathways that are dysregulated in cancer. nih.gov

Table 2: Examples of Cancer Cell Lines Used in Antitumor Research

| Cell Line | Cancer Type |

|---|---|

| KB | Oral Squamous Cell Carcinoma (contaminated HeLa) ompj.org |

| NCI60 Panel | Various (e.g., leukemia, melanoma, lung, colon, kidney, ovary, brain) biorxiv.orgnih.gov |

| DLBCL | Diffuse Large B-cell Lymphoma semanticscholar.org |

| Prostate Cancer Cell Lines | Prostate Cancer semanticscholar.org |

| Leukemia Cell Lines | Leukemia semanticscholar.org |

Determination of Enzyme Inhibitory Activities in Cell-Free and Cell-Based Systems

This compound is also being investigated for its ability to inhibit specific enzymes. tandfonline.com Enzyme inhibition is a key mechanism for many therapeutic drugs. For instance, the inhibition of enzymes like α-amylase and α-glucosidase is a strategy for managing diabetes by controlling carbohydrate digestion. tandfonline.comresearchgate.net Similarly, inhibiting lipase (B570770) can help in managing obesity by reducing fat absorption. tandfonline.com Other enzymes, such as acetylcholinesterase and butyrylcholinesterase, are targets for Alzheimer's disease therapies. researchgate.net The inhibitory activity of a compound is typically determined through in vitro enzyme inhibition assays, where the reduction in enzyme activity in the presence of the compound is measured. tandfonline.comresearchgate.net

In Vivo Preclinical Models for this compound Efficacy

Evaluation of Anti-tumor-initiating Activity in Animal Models (e.g., two-stage mouse skin carcinogenesis test)

This compound has demonstrated significant anti-tumor-initiating activity in a well-established two-stage mouse skin carcinogenesis model. nih.gov This model is a standard method for identifying agents that can prevent the initial stages of cancer development. researchgate.netresearchgate.netnih.gov In this testing paradigm, initiation is triggered by a single application of a carcinogen, followed by repeated applications of a tumor promoter to encourage the growth of papillomas. researchgate.netwaocp.orgplos.org

In a specific study, researchers used peroxynitrite (ONOO⁻) as the tumor initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as the promoter. nih.gov this compound showed remarkable anti-tumor-initiating activity in this in vivo test. nih.gov

Prior to the animal study, this compound and related phenolic compounds also isolated from Picea jezoensis were evaluated in a primary screening test for their ability to inhibit the activation of a nitric oxide (NO) donor, NOR 1. nih.gov This assay serves as a preliminary indicator of anti-tumor-initiating potential. All tested compounds showed potent inhibition, with this compound being the most powerful inhibitor of NOR 1 activation. nih.gov

Table 1: Inhibitory Effects of Phenolic Compounds from P. jezoensis on NOR 1 Activation

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 2.1 |

| Jezonocinol A | 4.7 |

| Jezonocinol C | 3.8 |

| Taxifolin | 3.5 |

| (+)-Catechin | 9.1 |

The results from the two-stage carcinogenesis test further solidified these initial findings, demonstrating a significant reduction in tumor formation in the group treated with this compound.

Table 2: Anti-tumor-initiating Activity of this compound in Mouse Skin

| Treatment Group | Topical Application | Average No. of Tumors/Mouse | % Inhibition |

|---|---|---|---|

| Control (PN + TPA) | - | 8.9 | - |

| This compound | 1.7 μmol | 2.9 | 67.4 |

Assessment of Biological Activities in Relevant Organismal Models (e.g., Caenorhabditis elegans for stress resistance)

Caenorhabditis elegans, a nematode worm, is a widely used model organism for studying aging, stress resistance, and the effects of bioactive compounds due to its short lifespan and well-characterized genetic pathways. aging-us.comtavernarakislab.grfrontiersin.org Manipulations that enhance stress resistance in C. elegans often correlate with increased longevity, making it a valuable tool for screening potential nutraceuticals and drugs. aging-us.complos.org Key pathways involved in stress response include the insulin/IGF-1 signaling (IIS) pathway, which is regulated by the transcription factor DAF-16/FOXO. plos.org

While extracts from the genus Picea have been shown to increase the survival rate of C. elegans and reduce fat accumulation, specific published studies evaluating the direct effects of isolated this compound on stress resistance in C. elegans are not available in the reviewed scientific literature. researchgate.net Future investigations using this model could provide valuable insights into the molecular mechanisms by which this compound might confer cellular protection, potentially through modulation of pathways like the DAF-16/FOXO system. plos.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.com By comparing the activities of structurally similar compounds, researchers can identify the key chemical features, or pharmacophores, responsible for the desired effect. researchgate.netmdpi.comnih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

Analysis of this compound and its naturally occurring analogues isolated from Picea jezoensis provides initial SAR insights. nih.gov Jezonocinols A, B, and C are all flavonostilbenes, a class of phenolic compounds. nih.govresearchgate.net

This compound was found to be the most potent inhibitor of NOR 1 activation (IC₅₀ = 2.1 μM), which was used as a marker for anti-tumor-initiating activity. nih.gov It was more potent than jezonocinol A (IC₅₀ = 4.7 μM) and jezonocinol C (IC₅₀ = 3.8 μM). nih.gov This suggests that the specific arrangement of substituents on the flavonostilbene scaffold is crucial for its biological potency. Comparing these naturally occurring derivatives shows that even minor structural differences can significantly impact their inhibitory power.

Identification of Key Pharmacophores for Observed Biological Effects

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target to trigger or block its response. nih.govresearchgate.net Based on the comparative activities of this compound and related compounds, key features for its anti-tumor-initiating effect can be proposed.

The flavonostilbene core itself appears to be a critical component. The superior activity of this compound compared to other isolated phenolics like (+)-catechin (IC₅₀ = 9.1 μM) highlights the importance of this specific hybrid structure. nih.gov Furthermore, studies on other phenolic compounds have shown that the presence and position of hydroxyl groups are critical for antioxidant and related biological activities. researchgate.net The ortho-dihydroxyl (catechol) structure, in particular, is often associated with potent radical-scavenging and protective effects. researchgate.net The specific configuration and hydroxyl pattern of the this compound molecule are likely the key pharmacophoric features responsible for its potent inhibition of NOR 1 activation and its subsequent anti-tumor-initiating effects observed in vivo. nih.gov

Interaction and Synergistic Effects of Jezonocinol B

Jezonocinol B in Combination with Other Bioactive Compounds

Investigation of Synergistic Effects with Established Agents

No publicly available research studies were found that investigate the synergistic effects of this compound in combination with other established agents.

Enhancement of Biological Efficacy through Combinatorial Approaches

There are no specific documented instances or research findings on the enhancement of biological efficacy through combinatorial approaches involving this compound.

Table of Compounds

Future Directions and Research Perspectives on Jezonocinol B

Advanced Methodologies for Structural Elucidation and Mechanistic Studies

The definitive structure of jezonocinol B was originally established through a combination of sophisticated spectroscopic techniques. acs.org Future research will likely employ even more advanced and high-resolution methodologies to further probe its conformational dynamics and interactions with biological targets.

Structural Elucidation: Initial determination of this compound's molecular formula (C29H24O10) and complex structure was accomplished using High-Resolution Mass Spectrometry (HRSIMS) and various Nuclear Magnetic Resonance (NMR) techniques, including 1D and 2D NMR. acs.orgsmolecule.comnih.gov The absolute configurations were confirmed through a combination of Mosher's method, Circular Dichroism (CD), and Nuclear Overhauser Effect Spectroscopy (NOESY) data. acs.org

Advanced NMR spectroscopy and theoretical calculations are now capable of elucidating the complete structures of complex biomolecules, like polysaccharides, using minimal sample quantities, a strategy that could be applied to further study this compound and its derivatives. nih.gov Computational methods, such as quantum ECD calculations, are also becoming instrumental in confirming the stereochemistry of complex natural products. researchgate.net

Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Initial studies have provided important clues; for instance, it has been identified as a potent inhibitor of NOR 1 activation. researchgate.netresearchgate.netresearchgate.netresearchgate.net Furthermore, its remarkable anti-tumor-initiating activity was demonstrated in an in vivo two-stage mouse skin carcinogenesis model. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Future mechanistic studies could leverage a variety of advanced approaches. In silico methods can be used to model interactions with specific protein targets and predict binding affinity, helping to reveal its mechanism of action. smolecule.comnih.gov Isotope tracing experiments and quantitative product analysis can provide definitive evidence for specific reaction pathways, such as the diversion from aziridination to hydroxylation observed in studies of other non-heme iron enzymes. nih.gov

Table 1: Methodologies for the Study of this compound

| Category | Methodology | Application/Purpose | Reference(s) |

|---|---|---|---|

| Structural Elucidation | High-Resolution Mass Spectrometry (HRSIMS) | Determination of molecular formula. | acs.org |

| 1D and 2D NMR Spectroscopy | Elucidation of the planar structure and connectivity. | acs.orgnih.govresearchgate.net | |

| Circular Dichroism (CD) & Mosher's Method | Determination of absolute stereochemistry. | acs.orgacs.org | |

| NOESY | Analysis of spatial proximity of atoms to confirm stereostructure. | acs.org | |

| Mechanistic Studies | In vivo Carcinogenesis Models | Assessing anti-tumor-initiating activity. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| In vitro Enzyme Inhibition Assays | Identifying specific molecular targets (e.g., NOR 1). | researchgate.netresearchgate.net | |

| In silico Docking and Modeling | Predicting protein binding and mechanisms of action. | smolecule.comnih.gov |

Exploration of Novel Biological Activities and Therapeutic Potential

While the antitumor properties of this compound are its most prominent feature, preliminary research and the activities of structurally similar compounds suggest a broader range of biological effects that warrant further investigation. tandfonline.comtandfonline.com

Reported and Potential Biological Activities:

Antitumor: this compound has demonstrated significant antitumor activities both in vitro and in vivo. tandfonline.comtandfonline.com This includes potent anti-tumor-initiating activity. researchgate.net

Antioxidant: As a phenolic compound, this compound possesses antioxidant properties, with the ability to scavenge free radicals, suggesting potential applications in preventing conditions related to oxidative stress. smolecule.comresearchgate.net

Antimicrobial: Studies have indicated that this compound has antimicrobial effects against various bacterial strains, presenting it as a candidate for the development of new antibiotics. smolecule.com

Anti-inflammatory: Preliminary research suggests that this compound may modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory conditions. smolecule.com

Enzyme Inhibition: There is potential for this compound to act as an inhibitor of enzymes like α-glucosidase. tandfonline.comresearchgate.netresearchgate.net Inhibition of this enzyme can reduce postprandial hyperglycemia, making it a target for type 2 diabetes therapy. tandfonline.com

The diverse bioactivities of this compound open up several avenues for therapeutic and other applications. Its investigation as a lead compound for new drugs targeting infections and inflammatory diseases is underway. smolecule.com In the cosmetic industry, its antioxidant properties make it a candidate for skincare products designed to combat oxidative aging. smolecule.com Furthermore, its biological activity against pathogens is being explored for potential use as a natural pesticide or herbicide in agriculture. smolecule.com

Table 2: Overview of Biological Activities and Potential Applications

| Biological Activity | Observed/Potential Effect | Potential Application | Reference(s) |

|---|---|---|---|

| Antitumor | Inhibition of tumor initiation and growth. | Cancer treatment and prevention. | tandfonline.comtandfonline.comresearchgate.net |

| Antioxidant | Scavenging of free radicals. | Prevention of oxidative stress-related diseases; Cosmetics. | smolecule.comresearchgate.net |

| Antimicrobial | Inhibition of bacterial growth. | Development of new antibiotics; Agriculture (pesticide). | smolecule.com |

| Anti-inflammatory | Modulation of inflammatory pathways. | Treatment of inflammatory diseases. | smolecule.com |

| α-Glucosidase Inhibition | Reduction of glucose absorption. | Management of type 2 diabetes. | tandfonline.comresearchgate.netresearchgate.net |

Development of this compound-Inspired Bioactive Agents and Lead Compounds

The unique chemical structure of this compound makes it an excellent scaffold for the development of new therapeutic agents. smolecule.com Its core motif, which includes a cis-oriented vicinal diphenylethylene structure, is shared by other potent natural products known for significant biological activity, such as the anticancer and antiviral compounds rocaglamide (B1679497) and silverstrol. acs.org This structural similarity highlights the potential of this compound as a valuable lead compound.

The development of this compound-inspired agents involves several key research directions:

Chemical Synthesis and Analogs: Researchers are actively developing synthetic routes to produce this compound and its analogs. acs.org Methodologies such as the Lewis acid-promoted cyclization of 1,6-ketoesters allow for the modular and stereoselective synthesis of the core structure. acs.org This enables the creation of a library of related molecules with modified functional groups to probe structure-activity relationships and optimize for enhanced efficacy or improved pharmacological profiles. acs.orgmdpi.com

Lead Compound Optimization: this compound serves as a starting point for creating new drug formulations. smolecule.comca.gov By studying how modifications to its structure affect its binding to biological targets, researchers can design more potent and selective agents. For example, synthetic analogues of carmaphycin B, another natural product, have been explored as lead molecules for treating parasitic infections and cancer. mdpi.com

Synergistic Effects: Investigating the combined effects of this compound or its derivatives with other known therapeutic agents could reveal synergistic interactions. smolecule.com Such combinations might enhance therapeutic efficacy or reduce the required dosage of one or both compounds, potentially leading to more effective combination therapies. smolecule.com

The exploration of this compound-inspired compounds is a promising frontier in drug discovery, with the potential to yield novel treatments for a range of diseases, from cancer to viral infections. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What methodologies are essential for characterizing the structural identity and purity of jezonocinol B in natural product research?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for functional group analysis, mass spectrometry for molecular weight determination) with X-ray crystallography for absolute configuration confirmation. Validate purity using HPLC with UV/Vis or evaporative light-scattering detection. For novel compounds, cross-validate data against published spectral libraries and ensure reproducibility across independent replicates .

Q. How can researchers optimize the isolation of this compound from complex biological matrices?

- Methodological Answer : Employ sequential solvent extraction (e.g., hexane, ethyl acetate) to fractionate crude extracts, followed by chromatographic techniques like flash chromatography for bulk separation and HPLC for final purification. Monitor fractions using TLC or LC-MS guided by bioactivity assays. Adjust solvent polarity and stationary phase selection based on this compound’s hydrophobicity .

Advanced Research Questions

Q. What experimental design strategies enhance the reproducibility of this compound’s bioactivity studies?

- Methodological Answer : Implement factorial design to test interactions between variables (e.g., solvent type, temperature, extraction time). Use positive/negative controls and blinded analysis to minimize bias. Pre-register protocols to ensure transparency and include power analysis to determine sample size adequacy. Validate findings through independent replication in multiple cell lines or model organisms .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., differences in extraction methods, assay conditions). Apply statistical corrections for multiple testing (e.g., Benjamini-Hochberg procedure to control false discovery rates) . Replicate conflicting experiments under standardized conditions, documenting batch-to-batch variability in compound purity and bioassay parameters (e.g., incubation time, cell viability thresholds) .

Q. What computational approaches are effective for predicting this compound’s molecular targets and mechanism of action?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen this compound against protein databases, followed by molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with CRISPR-Cas9 knockout models or competitive binding assays. Integrate cheminformatics tools (e.g., SwissTargetPrediction) to prioritize high-probability targets .

Q. How can multi-omics integration improve understanding of this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes, metabolomics (LC-MS) to track pathway perturbations, and proteomics (TMT labeling) to assess protein-level changes. Use bioinformatics pipelines (e.g., Ingenuity Pathway Analysis) for cross-omics data integration. Correlate omics findings with phenotypic outcomes (e.g., apoptosis, oxidative stress) to construct mechanistic networks .

Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates, optimizing reaction conditions (e.g., catalyst selection, solvent polarity) using Design of Experiments (DoE). Characterize intermediates via inline IR spectroscopy and LC-MS to monitor reaction progress. Prioritize analogs based on in silico ADMET predictions to reduce attrition in later stages .

Guidance for Rigorous Inquiry

- Avoid Broad Questions : Instead of "What is this compound’s role in cancer?", ask "How does this compound modulate the PI3K/Akt pathway in triple-negative breast cancer cell lines?" .

- Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies. For example, ensure animal models align with ARRIVE guidelines for ethical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.